

2-Fluoro-4-formylbenzonitrile CAS number

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Compound of Interest

Compound Name: **2-Fluoro-4-formylbenzonitrile**

Cat. No.: **B010758**

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An In-Depth Technical Guide to **2-Fluoro-4-formylbenzonitrile**

Abstract

2-Fluoro-4-formylbenzonitrile, identified by CAS number 101048-76-4, is a highly functionalized aromatic compound of significant interest in modern chemical research and development.[1][2][3][4] Its unique molecular architecture, featuring a nitrile, an aldehyde, and a fluorine substituent on a benzene ring, renders it a versatile and valuable building block. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, synthetic utility, and applications, with a particular focus on its role in pharmaceutical and materials science. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex target molecules, including novel therapeutic agents and advanced materials.[1] This document serves as a resource for researchers, chemists, and professionals in drug discovery and materials science, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[5] The fluorine atom, owing to its high electronegativity and small size, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] **2-Fluoro-4-formylbenzonitrile** is an exemplar of a fluorinated building block, offering three distinct points of chemical reactivity. The benzonitrile moiety is a common feature in many approved drugs,

while the aldehyde group serves as a versatile handle for a plethora of chemical transformations such as reductive aminations, Wittig reactions, and condensations. The fluorine atom enhances the reactivity of the aromatic ring and imparts unique electronic properties.^[1] This trifecta of functionality makes it an invaluable precursor for constructing diverse chemical libraries for drug discovery and for developing specialized polymers and dyes.^[1]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective and safe use in a laboratory setting. The key data for **2-Fluoro-4-formylbenzonitrile** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	101048-76-4	[1][2][3][4][6]
Molecular Formula	C ₈ H ₄ FNO	[1][2][3]
Molecular Weight	149.12 g/mol	[1][7]
Appearance	White to light yellow solid/powder/crystal	[1][6]
Melting Point	86-92 °C	[1][6][8]
Boiling Point	276.4 °C	[2]
Density	1.25 g/cm ³	[2]
Synonyms	4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrile	[1][4][6]
Purity	Typically >97.0% (GC)	[6]
Storage	Store at 0-8 °C in an inert atmosphere	[1][3][4]

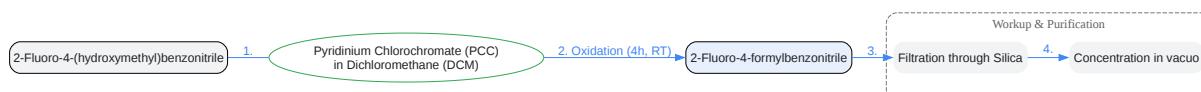
Table 2: Hazard and Safety Information

Hazard Type	GHS Classification	Precautionary Codes (Examples)	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)	P261, P270, P280, P301+P312	[6][9][10]
Skin Irritation	Causes skin irritation (H315)	P302+P352, P332+P313	[2][7][9]
Eye Irritation	Causes serious eye irritation (H319)	P305+P351+P338, P337+P313	[7][9]
Respiratory Irritation	May cause respiratory irritation (H335)	P261, P304+P340, P403+P233	[7][11]

CAUSALITY IN HANDLING: The compound is classified as an irritant and is harmful via multiple exposure routes.[6][7][9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Synthesis and Mechanistic Considerations

The most direct and commonly cited synthesis of **2-Fluoro-4-formylbenzonitrile** involves the selective oxidation of the corresponding primary alcohol, 2-fluoro-4-(hydroxymethyl)benzonitrile.



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Caption: Synthetic workflow for **2-Fluoro-4-formylbenzonitrile** via PCC oxidation.

Expertise-Driven Protocol: Oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile

This protocol is based on established chemical principles for selective oxidation.[\[8\]](#)

Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for converting primary alcohols to aldehydes. Its key advantage is its ability to halt the oxidation at the aldehyde stage without significant formation of the corresponding carboxylic acid, which is a common side reaction with stronger oxidants. Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to dissolve both the starting material and the PCC reagent.

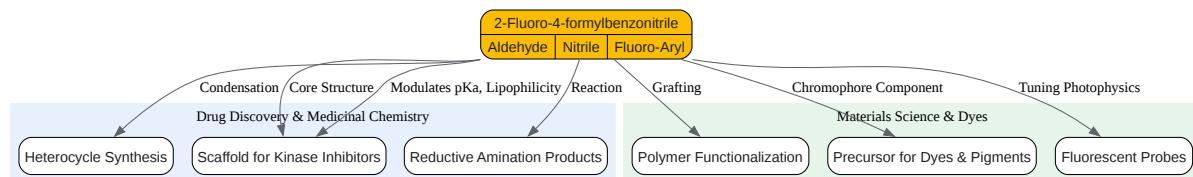
Methodology:

- **Reaction Setup:** To a solution of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile (1.0 eq) dissolved in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask, add pyridinium chlorochromate (1.0 eq) portion-wise at room temperature.[\[8\]](#)
- **Reaction Monitoring:** Stir the resulting mixture vigorously at room temperature for approximately 4 hours.[\[8\]](#) The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- **Workup:** Upon completion, the reaction mixture, which will be a dark slurry, is passed through a short plug of silica gel to filter out the chromium byproducts.[\[8\]](#)
- **Purification:** The silica gel pad is washed with additional dichloromethane to ensure complete recovery of the product. The combined filtrates are then concentrated under reduced pressure.[\[8\]](#)
- **Isolation:** The resulting residue is the crude product, which typically solidifies upon concentration. It can be further purified by recrystallization to yield **2-fluoro-4-formylbenzonitrile** as a white to light-yellow solid with high purity (e.g., 90% yield).[\[8\]](#)

Self-Validation: The success of this protocol is validated by monitoring the reaction to completion (Step 2) and confirming the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthetic Utility and Applications

The value of **2-Fluoro-4-formylbenzonitrile** lies in its ability to serve as a versatile intermediate for a wide array of more complex molecules.[\[1\]](#)



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Caption: The relationship between the functional groups of the core molecule and its applications.

- Pharmaceutical Research:** This compound is a significant building block in medicinal chemistry.[\[1\]](#) The aldehyde group can be readily converted into other functionalities or used to build heterocyclic rings, which are prevalent in many drug scaffolds. The fluorobenzonitrile core is a known pharmacophore in various therapeutic areas, including oncology.[\[12\]](#) For instance, related benzonitrile structures are key intermediates for tyrosine kinase inhibitors used in cancer therapy.[\[12\]](#)
- Agrochemicals:** Similar to pharmaceuticals, the structural motifs present in **2-fluoro-4-formylbenzonitrile** are valuable in the design of new herbicides and pesticides, where metabolic stability and target affinity are crucial.[\[1\]](#)

- Materials Science: The compound's reactivity allows it to be incorporated into polymers to enhance their thermal stability or modify their surface properties.[1]
- Dyes and Pigments: The aromatic system can be extended through reactions at the aldehyde group to create conjugated systems, forming the basis for novel dyes and pigments with unique color properties and stability.[1]
- Analytical Chemistry: Its structure makes it suitable for developing fluorescent probes for biological imaging, where the fluorinated aromatic ring can be used to tune the photophysical properties.[1]

Conclusion

2-Fluoro-4-formylbenzonitrile is more than just a chemical intermediate; it is a strategic tool for innovation in science. Its well-defined physicochemical properties, accessible synthesis, and multi-faceted reactivity make it an indispensable component in the toolkit of synthetic chemists. For professionals in drug discovery, it provides a reliable scaffold for generating novel candidates with potentially enhanced pharmacological profiles. For materials scientists, it offers a gateway to advanced materials with tailored functionalities. This guide has provided a technical foundation for understanding and utilizing this powerful building block, underscoring its continued importance across diverse scientific disciplines.

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